![molecular formula C20H23N3O2S2 B2581208 (Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide CAS No. 851717-41-4](/img/structure/B2581208.png)
(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide” is a complex organic molecule. It contains a benzo[d]thiazole moiety, which is a heterocyclic compound . This type of compound is often used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a one-pot approach has been used for the synthesis of new (E)-2- (2-oxo-4-phenylbut-3-en-1-yl)benzo [d]thiazole-3 (2 H)-carboxylates . This method is based on a three-component reaction of benzylideneacetone with electrophilic N -alkoxycarbonylbenzothiazolium species formed in situ .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques. For example, FTIR, 1H, 13C-NMR and HRMS techniques were used to examine the structure of synthesized derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the appearance, yield, melting point, and spectroscopic data (FTIR, NMR, HRMS) can provide valuable information about the compound .Applications De Recherche Scientifique
Antimicrobial Applications
(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide: exhibits promising antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. For instance, derivatives of this compound have demonstrated antibacterial, antifungal, and antiprotozoal activities . Further investigations into its mechanism of action and potential clinical applications are ongoing.
Anticancer Potential
The compound’s structural features make it an interesting candidate for cancer research. Some derivatives have shown antitumor activity against various cancer cell lines, including glioma, hepatocellular carcinoma, and melanoma . Researchers are studying its impact on cancer cell proliferation, apoptosis, and tumor growth inhibition. Novel drug development based on this scaffold may lead to effective cancer therapies.
Neurological Disorders
Imidazole-based compounds often interact with neurotransmitter systems. Investigating the effects of this compound on neuronal function, neurotransmitter release, and neuroprotection could provide insights into potential therapeutic applications for neurological disorders.
Mécanisme D'action
The mechanism of action of similar compounds often involves interactions with biological targets. For example, when appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclohexyl-2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-2-12-23-16-10-6-7-11-17(16)27-20(23)22-19(25)14-26-13-18(24)21-15-8-4-3-5-9-15/h1,6-7,10-11,15H,3-5,8-9,12-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCUVHVPSLYBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

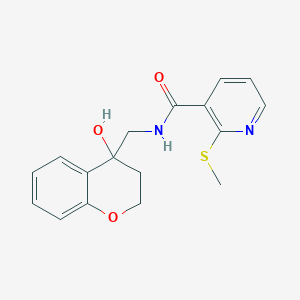
![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)
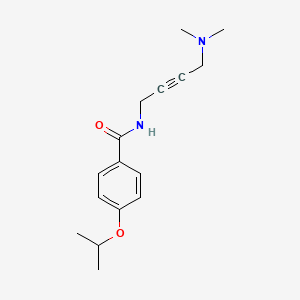
![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)
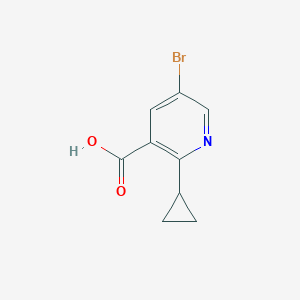
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2581130.png)

![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)


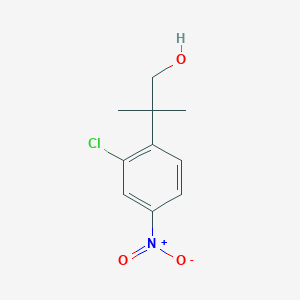
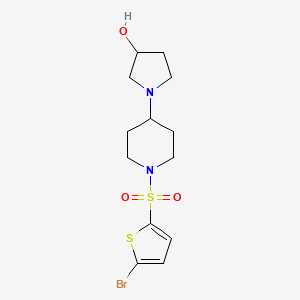
![(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2581143.png)
![2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide](/img/structure/B2581147.png)